molecular formula C14H9ClO4 B14597725 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one CAS No. 61234-56-8

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one

Katalognummer: B14597725
CAS-Nummer: 61234-56-8
Molekulargewicht: 276.67 g/mol
InChI-Schlüssel: RFWUTPSRQKCERF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one, can be achieved through several methods:

Industrial Production Methods

Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of these processes .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant and anti-inflammatory genes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific combination of chlorine, hydroxyl, and methyl groups, which confer distinct chemical properties and biological activities. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives, making it a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

61234-56-8

Molekularformel

C14H9ClO4

Molekulargewicht

276.67 g/mol

IUPAC-Name

5-chloro-3,7-dihydroxy-2-methylxanthen-9-one

InChI

InChI=1S/C14H9ClO4/c1-6-2-8-12(5-11(6)17)19-14-9(13(8)18)3-7(16)4-10(14)15/h2-5,16-17H,1H3

InChI-Schlüssel

RFWUTPSRQKCERF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.